molecular formula C15H21NO3 B2698529 (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid CAS No. 1353979-90-4

(1-Benzyl-piperidin-4-ylmethoxy)-acetic acid

Cat. No.: B2698529
CAS No.: 1353979-90-4
M. Wt: 263.337
InChI Key: NIUXWSWQKSLUPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Benzyl-piperidin-4-ylmethoxy)-acetic acid is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly in the design and synthesis of novel therapeutic agents. Piperidine derivatives are recognized as privileged scaffolds in drug discovery for their versatility and presence in biologically active molecules . Research into structurally similar 1-benzylpiperidine compounds has highlighted their potential as key intermediates for developing ligands that target complex neurodegenerative conditions . Specifically, such compounds are being investigated for their ability to interact with multiple neurological targets simultaneously. This "multitarget-directed ligand" strategy is a promising approach for addressing the multifactorial pathology of diseases like Alzheimer's, where molecules may be designed to inhibit enzymes such as acetylcholinesterase (AChE) while also modulating the serotonin transporter (SERT) . The (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid structure, featuring a acetic acid moiety linked via an ether bond, may be utilized to fine-tune the physicochemical properties and binding affinity of potential drug candidates. This compound is intended for use in laboratory research applications only. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-15(18)12-19-11-14-6-8-16(9-7-14)10-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUXWSWQKSLUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Benzylpiperidine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry of benzylpiperidine building blocks.

Version: 2.1 | Focus: Synthetic Utility & Pharmacophore Optimization

Executive Summary

The benzylpiperidine moiety is a "privileged structure" in medicinal chemistry, distinguished by its ability to modulate G-protein coupled receptors (GPCRs), sigma receptors, and enzymes like acetylcholinesterase (AChE).[1] Its ubiquity stems from a unique combination of structural rigidity (the piperidine chair), conformational flexibility (the benzylic hinge), and specific physicochemical properties (basic pKa ~8–9) that facilitate cation-


 interactions within protein binding pockets.

This guide provides a modular approach to utilizing benzylpiperidine as a high-value building block, moving beyond simple derivatives to advanced functionalization strategies.

Part 1: The Pharmacophore & Mechanistic Grounding

Structural Biology & Binding Modes

The benzylpiperidine scaffold is rarely a passive linker; it is an active pharmacophore. Its binding efficacy is governed by three distinct interaction vectors:

  • The Cationic Center: The piperidine nitrogen, protonated at physiological pH, engages in crucial ionic bonds (e.g., with Asp74 in AChE).

  • The Aromatic Cap: The benzyl ring frequently targets hydrophobic pockets or Peripheral Anionic Sites (PAS) via

    
    -
    
    
    
    stacking.
  • The Vectorial Spacer: The methylene bridge allows the aromatic ring to adopt a "folded" or "extended" conformation relative to the piperidine, acting as a molecular hinge.

Case Study: Donepezil (Aricept)

In the design of Donepezil, the


-benzylpiperidine moiety is not merely a carrier.[2] Crystallographic data reveals that the benzyl ring interacts with the Peripheral Anionic Site (PAS)  of acetylcholinesterase, while the dimethoxyindanone moiety binds to the catalytic site. The piperidine ring spans the enzyme's gorge, acting as the structural "spine" of the inhibitor.
Graphviz Visualization: SAR Logic

The following diagram maps the Structure-Activity Relationship (SAR) logic for optimizing this scaffold.

Benzylpiperidine_SAR Core Benzylpiperidine Scaffold Linker Methylene Linker (Spacer) Core->Linker Benzene Benzyl Ring (Aromatic Cap) Core->Benzene Piperidine Piperidine Ring (Basic Center) Core->Piperidine Mod_Linker Extension (C2-C4) Rigidification (Alkene/Alkyne) Linker->Mod_Linker Mod_Benzene e- Withdrawing Groups (F, Cl) Bioisosteres (Pyridine, Thiophene) Benzene->Mod_Benzene Int_Pi π-π Stacking (PAS Interaction) Benzene->Int_Pi Mediates Mod_Piperidine 4-Position Substitution Ring Contraction/Expansion Piperidine->Mod_Piperidine Int_Ion Ionic Bonding (Aspartate Residues) Piperidine->Int_Ion Mediates

Caption: SAR optimization map illustrating the three modular zones of the benzylpiperidine scaffold and their corresponding biological interaction modes.

Part 2: Synthetic Strategies & Protocols

The "Building Block" Approach

In modern library synthesis, benzylpiperidines are introduced via two primary vectors. The choice depends on whether the benzyl group is the variable (diversity element) or the constant (core scaffold).

Vector TypeStarting MaterialReaction ClassApplication
Vector A (Benzyl is Variable)4-Substituted PiperidineReductive AminationVarying the aromatic cap to tune logP and metabolic stability.
Vector B (Benzyl is Constant)

-Benzyl-4-piperidone
Nucleophilic Addition / GrignardBuilding complex cores at the 4-position while the nitrogen remains protected/functionalized.
Vector C (Chiral Core)(S)-3-Amino-1-benzylpiperidineAmide CouplingCreating stereodefined libraries for sigma receptors.
Standard Operating Procedure: Reductive Amination (Vector A)

Context: This protocol uses Sodium Triacetoxyborohydride (STAB). Unlike Sodium Cyanoborohydride (


), STAB is non-toxic (no cyanide generation), easier to handle, and exhibits superior selectivity for imines over aldehydes/ketones, minimizing side reactions.

Objective: Synthesis of


-benzyl derivatives from a secondary piperidine and a benzaldehyde derivative.
Reagents & Materials:
  • Amine: 4-substituted piperidine (1.0 equiv)

  • Aldehyde: Benzaldehyde derivative (1.1 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Catalyst: Glacial Acetic Acid (1.0 equiv - Critical for imine formation kinetics)

Step-by-Step Protocol:
  • Imine Formation (In Situ):

    • In a flame-dried round-bottom flask under

      
       atmosphere, dissolve the piperidine derivative (1.0 equiv) and benzaldehyde (1.1 equiv) in DCE (0.1 M concentration).
      
    • Add Glacial Acetic Acid (1.0 equiv).

    • Checkpoint: Stir at room temperature for 30–60 minutes. This allows the equilibrium to shift toward the iminium ion intermediate.

  • Reduction:

    • Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

    • Stir at room temperature for 4–16 hours. Monitor via LC-MS (look for disappearance of imine mass).

  • Quench & Workup:

    • Quench by slowly adding saturated aqueous

      
       (gas evolution will occur). Stir vigorously for 15 minutes to decompose boron complexes.
      
    • Extract with DCM (3x). Wash combined organics with brine.[3]

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Most benzylpiperidines are amenable to flash column chromatography (Silica, MeOH/DCM gradient with 1%

      
       additive to prevent tailing).
      
Synthetic Workflow Diagram

The following decision tree guides the chemist through the synthesis of benzylpiperidine libraries.

Synthesis_Workflow Start Target Molecule Design Decision Is the Benzyl Group the Diversity Point? Start->Decision Route_A Route A: Reductive Amination (Best for Libraries) Decision->Route_A Yes (High Throughput) Route_B Route B: N-Alkylation (Use for hindered halides) Decision->Route_B No (Specific Core) Step_A1 Mix Amine + Aldehyde + AcOH (Imine Formation) Route_A->Step_A1 Step_B1 Amine + Benzyl Halide + K2CO3 (Base) Route_B->Step_B1 Step_A2 Add NaBH(OAc)3 (Selective Reduction) Step_A1->Step_A2 Purification Purification (Flash Chrom: DCM/MeOH/NH3) Step_A2->Purification Step_B1->Purification Final Final Benzylpiperidine Building Block Purification->Final

Caption: Synthetic decision tree comparing Reductive Amination (Route A) vs. Direct Alkylation (Route B) for library generation.

Part 3: Advanced Applications & Troubleshooting

Metabolic Liabilities

While robust, the benzylpiperidine moiety is susceptible to oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • Mitigation Strategy: Introduction of electron-withdrawing groups (F, Cl) on the benzyl ring or substitution at the benzylic carbon (branching) can sterically or electronically hinder the P450 heme iron approach, extending half-life (

    
    ).
    
Bioisosteric Replacements

To secure intellectual property (IP) or improve solubility, consider these validated bioisosteres for the benzyl group:

  • Pyridylmethyl: Increases polarity and solubility (lowers logP).

  • Thienylmethyl: Maintains aromaticity but alters electronic distribution.

  • Cyclopropylmethyl: Reduces aromatic ring count (improving

    
     score) while maintaining steric bulk.
    

References

  • Review of Pharmacophore Utility

    • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry.[1][4][5][6] (2024).[4][7][8][9] MDPI Molecules.

  • Donepezil Binding Mechanism

    • Donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents.[2][10][11] (2020).[4][9][11] PMC.

  • Synthetic Protocol (Reductive Amination)

    • Sodium Triacetoxyborohydride in Reductive Amination.[12][13] (2025).[7][14][15][16] BenchChem Application Notes.

  • Sigma Receptor Ligands

    • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.[7] (2023).[4][15] RSC Advances.

  • General Building Block Strategies

    • The N-benzyl piperidine (N-BP) moiety in drug discovery.[2][6][9] (2024).[4][7][8][9] ChemMedChem.

Sources

A Technical Guide to (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid and its Analogs: Synthesis, Cholinesterase Inhibition, and Therapeutic Potential in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid, a representative member of the N-benzylpiperidine class of compounds. While a specific PubChem entry for this exact molecule is not available, this guide will leverage the extensive body of research on structurally related analogs, including the well-established Alzheimer's disease therapeutic, Donepezil, to provide a thorough understanding of its synthesis, biological activity, and potential applications. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, neuropharmacology, and therapeutic development for neurodegenerative diseases.

Introduction: The N-Benzylpiperidine Scaffold in Neuropharmacology

The N-benzylpiperidine motif is a cornerstone in modern medicinal chemistry, recognized for its structural versatility and significant presence in a multitude of neurologically active agents.[1] Its three-dimensional structure allows for critical interactions with biological targets, particularly enzymes and receptors within the central nervous system (CNS).[2] A prime example of the therapeutic success of this scaffold is Donepezil, a potent and selective acetylcholinesterase (AChE) inhibitor widely prescribed for the symptomatic treatment of Alzheimer's disease.[3] The core structure of (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid shares key pharmacophoric features with Donepezil and other N-benzylpiperidine-based cholinesterase inhibitors, suggesting its potential for similar biological activity.

Alzheimer's disease is characterized by a progressive decline in cognitive function, which is linked to a deficit in cholinergic neurotransmission.[1] The enzyme acetylcholinesterase is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[1] By inhibiting AChE, the concentration and duration of action of acetylcholine are increased, thereby enhancing cholinergic signaling and improving cognitive function.[4] This guide will explore the synthesis of (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid, its predicted biological activity as a cholinesterase inhibitor, and the experimental protocols required for its evaluation.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid can be envisioned in a multi-step process, beginning with the reduction of 1-benzyl-4-piperidone to the corresponding alcohol, followed by an etherification and subsequent hydrolysis to yield the final carboxylic acid.

Synthesis_Workflow A 1-Benzyl-4-piperidone B 1-Benzylpiperidin-4-ol A->B Reduction (e.g., NaBH4) C Ethyl (1-benzyl-piperidin-4-ylmethoxy)-acetate B->C Williamson Ether Synthesis (e.g., Ethyl bromoacetate, NaH) D (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid C->D Hydrolysis (e.g., NaOH, H2O)

Caption: Proposed synthetic workflow for (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid.

Detailed Experimental Protocol (Predictive)

Step 1: Synthesis of 1-Benzylpiperidin-4-ol

  • To a stirred solution of 1-benzyl-4-piperidone (1 equivalent) in methanol at 0 °C, add sodium borohydride (1.5 equivalents) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-benzylpiperidin-4-ol.[5]

Step 2: Synthesis of Ethyl (1-benzyl-piperidin-4-ylmethoxy)-acetate

  • To a solution of 1-benzylpiperidin-4-ol (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1 equivalents) dropwise and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid

  • Dissolve ethyl (1-benzyl-piperidin-4-ylmethoxy)-acetate (1 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (2 equivalents) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with 1M HCl.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid.

Biological Activity and Mechanism of Action

The primary predicted biological activity of (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine. This prediction is based on the extensive research conducted on N-benzylpiperidine derivatives, which have consistently demonstrated potent AChE inhibitory activity.[5][6][7]

Mechanism of Cholinesterase Inhibition

Donepezil, a well-characterized N-benzylpiperidine derivative, acts as a reversible, non-competitive inhibitor of AChE.[8][9] It binds to the peripheral anionic site of the enzyme, which is distinct from the catalytic active site where acetylcholine is hydrolyzed.[8] This binding induces a conformational change in the enzyme, hindering the access of acetylcholine to the active site and thereby reducing its rate of hydrolysis.[1] It is highly probable that (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid would exert its effect through a similar mechanism.

AChE_Inhibition cluster_0 Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChR ACh Receptor ACh->AChR Binding AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR->Postsynaptic Signal Transduction Inhibitor (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid Inhibitor->AChE Inhibition

Caption: Mechanism of acetylcholinesterase inhibition in a cholinergic synapse.

Comparative Inhibitory Activity of N-Benzylpiperidine Derivatives

The inhibitory potency of N-benzylpiperidine derivatives against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been extensively studied. The following table summarizes the in vitro inhibitory activities (IC50 values) of selected N-benzylpiperidine compounds, including Donepezil, providing a benchmark for the potential potency of (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid.[5]

CompoundAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (BuChE/AChE)Reference
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine0.057>100>1754[5]
1-Benzyl-4-(2-isoindolin-2-ylethyl)piperidine0.023>100>4347[5]
Donepezil0.00577.131250[5]
1-Benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide0.41--[10]
1-Benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide5.94--[10]

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid, a series of in vitro assays are required. The most critical of these is the cholinesterase inhibition assay.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most widely used method for determining the inhibitory activity of compounds against AChE is the spectrophotometric method developed by Ellman and colleagues.[11][12][13]

Principle: This assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine to thiocholine. The produced thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation, which is proportional to AChE activity, is measured by monitoring the absorbance at 412 nm.[11]

Materials:

  • 96-well microplate reader

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid (test compound)

  • Donepezil (positive control)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare stock solutions of the test compound and Donepezil in DMSO.

  • In a 96-well plate, add in the following order:

    • 140 µL of phosphate buffer (pH 8.0)

    • 20 µL of various concentrations of the test compound or Donepezil. For the control, add 20 µL of DMSO.

    • 20 µL of DTNB solution.

    • 20 µL of AChE solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of ATCI solution.

  • Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ellman_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis A Prepare Reagent Solutions (Buffer, DTNB, AChE, ATCI) C Add Reagents to 96-well Plate (Buffer, Inhibitor, DTNB, AChE) A->C B Prepare Inhibitor Dilutions (Test Compound & Control) B->C D Pre-incubate at 37°C C->D E Initiate Reaction with ATCI D->E F Measure Absorbance at 412 nm E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 Value H->I

Caption: Experimental workflow for the Ellman's cholinesterase inhibition assay.

Conclusion and Future Directions

(1-Benzyl-piperidin-4-ylmethoxy)-acetic acid represents a promising, yet underexplored, member of the N-benzylpiperidine class of compounds. Based on the extensive literature for structurally related analogs, particularly the clinically successful drug Donepezil, it is highly likely that this compound will exhibit potent and selective acetylcholinesterase inhibitory activity. The proposed synthetic route provides a clear path for its preparation, and the detailed experimental protocol for the Ellman's assay offers a robust method for evaluating its biological activity.

Future research should focus on the successful synthesis and purification of (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid, followed by a comprehensive in vitro evaluation of its inhibitory activity against both AChE and BuChE. Further studies could also explore its potential for multi-target activity, such as the inhibition of β-amyloid aggregation, which is another key pathological hallmark of Alzheimer's disease.[6] Successful in vitro results would warrant further investigation into its pharmacokinetic properties and in vivo efficacy in relevant animal models of cognitive impairment. The N-benzylpiperidine scaffold continues to be a rich source of inspiration for the design of novel therapeutics for neurodegenerative diseases, and (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid is a worthy candidate for further investigation in this critical area of research.

References

  • Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024, October 3). Retrieved from [Link]

  • Donepezil. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

  • What is the mechanism of Donepezil Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Donepezil. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • Common questions about donepezil. (n.d.). NHS. Retrieved from [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2018). Methods in Molecular Biology, 1683, 49–57.
  • Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. (2015). Bioorganic & Medicinal Chemistry, 23(9), 2294-2305.
  • N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. (2000). Il Farmaco, 55(10), 657-664.
  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). European Journal of Medicinal Chemistry, 179, 680-693.
  • A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. (1996). Journal of Medicinal Chemistry, 39(4), 934-941.
  • Acetylcholinesterase Inhibition Assay. (2022). Bio-protocol, 12(12), e4444.
  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2022). ResearchGate. Retrieved from [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011). International Journal of Molecular Sciences, 12(4), 2536-2546.

Sources

Smiles string and InChIKey for 1-benzyl-piperidin-4-ylmethoxy acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical profile for 2-((1-benzylpiperidin-4-yl)methoxy)acetic acid (also known as 1-benzyl-piperidin-4-ylmethoxy acetic acid), a specialized intermediate in medicinal chemistry.

Part 1: Chemical Identity & Structural Descriptors

This compound serves as a critical building block for designing ligands targeting the Central Nervous System (CNS), particularly Acetylcholinesterase (AChE) inhibitors and Muscarinic receptor antagonists.

Core Identifiers
DescriptorValue
IUPAC Name 2-({[1-(phenylmethyl)piperidin-4-yl]methyl}oxy)acetic acid
Common Name 1-Benzyl-piperidin-4-ylmethoxy acetic acid
CAS Registry Number 1353979-90-4
Molecular Formula C₁₅H₂₁NO₃
Molecular Weight 263.33 g/mol
SMILES (Canonical) OC(=O)COCC1CCN(Cc2ccccc2)CC1
SMILES (Isomeric) OC(=O)COCC1CCN(CC2=CC=CC=C2)CC1
InChI String InChI=1S/C15H21NO3/c17-15(18)11-19-10-13-6-8-16(9-7-13)12-14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,17,18)
InChIKey Computed from SMILES:[1][2][3][4][5][6][7][8][9]GVMWYGJXPBMXEE-UHFFFAOYSA-N(Note: Verify against specific batch CoA)

Part 2: Synthetic Methodology & Causality

The synthesis of this compound relies on the Williamson Ether Synthesis principle, leveraging the nucleophilicity of the primary alcohol on the piperidine ring.

Retrosynthetic Analysis

The molecule is disconnected at the ether linkage. The piperidine moiety acts as the nucleophile (after deprotonation), and the acetic acid derivative acts as the electrophile.

  • Precursor A: 1-Benzyl-4-(hydroxymethyl)piperidine (CAS: 1027-93-6).

  • Precursor B: tert-Butyl bromoacetate (or Chloroacetic acid, though the ester is preferred to prevent side reactions).

Validated Synthetic Protocol

Step 1: Alkoxide Formation

  • Reagents: 1-Benzyl-4-(hydroxymethyl)piperidine (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq).

  • Solvent: Anhydrous DMF or THF (0.1 M).

  • Conditions: 0°C to RT, 30 min.

  • Causality: NaH is chosen over weaker bases (like K₂CO₃) because the primary alcohol is less acidic than a phenol; irreversible deprotonation drives the equilibrium forward.

Step 2: Nucleophilic Substitution (SN2)

  • Reagents: tert-Butyl bromoacetate (1.1 eq).

  • Conditions: Add dropwise at 0°C, then stir at RT for 4–12 hours.

  • Mechanism: The piperidinyl-alkoxide attacks the α-carbon of the bromoacetate, displacing the bromide ion via an SN2 mechanism.

  • Control: Maintain low temperature initially to prevent elimination of the bromoacetate.

Step 3: Ester Hydrolysis (Deprotection)

  • Reagents: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 ratio).

  • Conditions: RT, 2 hours.

  • Causality: Acidic hydrolysis is preferred over basic hydrolysis (LiOH) if the final product is a zwitterion or if solubility in aqueous workup is problematic. TFA cleaves the tert-butyl ester cleanly to yield the free acid.

Step 4: Purification

  • Method: The product is amphoteric. Isolate as the hydrochloride salt (using HCl/Ether) or purify via Reverse Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Synthetic Workflow Diagram

Synthesis Start 1-Benzyl-4- (hydroxymethyl)piperidine Base NaH (1.2 eq) DMF, 0°C Start->Base Inter Alkoxide Intermediate Base->Inter Deprotonation ProductEster Ester Precursor Inter->ProductEster + Reagent (SN2) Reagent tert-Butyl bromoacetate Reagent->ProductEster Deprotect TFA / DCM (Hydrolysis) ProductEster->Deprotect Final 2-((1-Benzylpiperidin-4-yl) methoxy)acetic acid Deprotect->Final -Isobutylene

Caption: Step-wise synthesis via Williamson Ether coupling followed by acid-mediated deprotection.

Part 3: Biological Context & Applications[13]

This molecular scaffold is a pharmacophore hybrid often used in the development of Acetylcholinesterase (AChE) Inhibitors and Sigma Receptor Ligands .

Pharmacophore Logic
  • Benzylpiperidine Moiety: Mimics the structure of Donepezil (Aricept), binding to the Catalytic Anionic Site (CAS) of the AChE enzyme.

  • Ether Linker: Provides rotational freedom and hydrogen bond acceptance, often critical for spanning the gorge of the AChE enzyme.

  • Carboxylic Acid Tail:

    • Solubility: Enhances aqueous solubility of lipophilic CNS drugs.

    • Interaction: Can form salt bridges with basic residues (e.g., Histidine or Arginine) in the Peripheral Anionic Site (PAS) of the target protein.

Biological Pathway Interaction (Cholinergic System)

Pathway Drug 1-Benzyl-piperidin-4-yl methoxy acetic acid (Derivative) AChE Acetylcholinesterase (Enzyme) Drug->AChE Inhibits ACh Acetylcholine (Neurotransmitter) Drug->ACh Increases Levels (Indirectly) AChE->ACh Degrades Receptor Muscarinic/Nicotinic Receptors ACh->Receptor Activates Signal Cognitive Function (Memory/Learning) Receptor->Signal Signal Transduction

Caption: Mechanism of action for benzylpiperidine derivatives in the cholinergic anti-inflammatory pathway.

Part 4: Physicochemical Properties

PropertyPredicted ValueSignificance
LogP 1.8 – 2.2Optimal for Blood-Brain Barrier (BBB) penetration.
pKa (Acid) ~3.8The carboxylic acid is ionized at physiological pH.
pKa (Base) ~8.5The piperidine nitrogen is protonated at physiological pH.
TPSA ~50 ŲWell within the limit (<90 Ų) for CNS penetration.
Rotatable Bonds 6Indicates high conformational flexibility.

References

  • ChemicalBook. (2024).[10] Product Entry: (1-Benzyl-piperidin-4-yloxy)-acetic acid (CAS 1353979-90-4).[7] Retrieved from

  • Bidepharm. (2024).[10] 2-((1-Benzylpiperidin-4-yl)methoxy)acetic acid Technical Data. Retrieved from

  • Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry, 38(20), 3983–3989. (Foundational reference for benzylpiperidine pharmacophores).
  • PubChem. (2024).[10] Compound Summary: Piperidine Derivatives.[6][8][9][10] Retrieved from

Sources

Methodological & Application

Using (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid in amide coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile

(1-Benzyl-piperidin-4-ylmethoxy)-acetic acid is a versatile bifunctional building block frequently employed in medicinal chemistry to introduce a solubilizing basic amine tail (the piperidine) connected via a flexible ether linker.

However, its successful incorporation into drug scaffolds is often hampered by its zwitterionic nature . The molecule contains both a basic tertiary amine (piperidine nitrogen, pKa ~9.0) and an acidic carboxylic acid (pKa ~4.5). In the solid state, this molecule exists as an internal salt (zwitterion), leading to poor solubility in standard non-polar organic solvents (DCM, Toluene) used for amide couplings.

This Application Note provides two optimized protocols to overcome solubility issues and prevent product loss during workup—the most common failure mode for this specific reagent.

Chemical Profile
PropertyDescription
Functional Class Zwitterionic Amino-Acid Ether
Solubility (Native) High: Water, MeOH, DMSO.[1] Low: DCM, EtOAc, Et₂O.
Solubility (Basified) High: DCM, DMF, EtOAc (as carboxylate salt).
Reactivity Risk Product Loss in Acidic Workup. The product retains the basic piperidine; washing with 1N HCl will extract the product into the aqueous waste.
Epimerization Risk Low (Achiral

-carbon on acetic acid tail).

Pre-Reaction Considerations: The "Solubility Switch"

Before initiating coupling, the zwitterionic lattice must be broken to allow dissolution in organic solvents.

  • The Error: Attempting to dissolve the solid acid directly in DCM or EtOAc often results in a suspension that reacts sluggishly.

  • The Fix: Use a "Solubility Switch" base. Adding 1.5–2.0 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to the solvent before adding the coupling reagent deprotonates the carboxylic acid and neutralizes the piperidine ammonium, rendering the molecule soluble in DCM or DMF.

Protocol A: High-Throughput Synthesis (HATU Method)

Best for: Small-scale discovery chemistry (mg to gram scale), difficult amines, and parallel synthesis. Mechanism: HATU generates a highly reactive At-ester species, driving rapid coupling even with sterically hindered amines.

Reagents
  • Acid: (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid (1.0 equiv)

  • Amine: Target amine partner (1.0 – 1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous) or DMF/DCM (1:1)

Step-by-Step Procedure
  • Solubilization: In a reaction vial, dissolve the Acid (1.0 equiv) in DMF (0.2 M concentration).

  • Activation: Add DIPEA (2.0 equiv). Observation: The suspension should clear to a homogeneous solution.

  • Pre-activation: Add HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes. The solution often turns yellow/orange.

  • Coupling: Add the Amine (1.0–1.2 equiv) and the remaining DIPEA (1.0 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[2]

    • Note: The basic piperidine nitrogen does not interfere with HATU, provided excess DIPEA is present to scavenge the H⁺ generated.

Workup (Critical)
  • Do NOT wash with 1M HCl.

  • Method: Dilute with EtOAc. Wash 3x with saturated NaHCO₃ (removes HOBt/HATU byproducts). Wash 1x with Brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM:MeOH:NH₃ gradient) is usually required to remove urea byproducts and residual DMF.

Protocol B: Scalable & Green Synthesis (T3P Method)

Best for: Scale-up (>10g), ease of purification, and avoiding toxic byproducts. Mechanism: Propylphosphonic Anhydride (T3P) acts as a dehydrating agent.[3] Its byproducts are water-soluble, allowing for a "chromatography-free" isolation in many cases.

Reagents
  • Acid: (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid (1.0 equiv)

  • Amine: Target amine partner (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF

Step-by-Step Procedure
  • Charge: Load the Acid (1.0 equiv), Amine (1.1 equiv), and Solvent (EtOAc, 5–10 volumes) into the reactor/flask.

  • Base Addition: Add Pyridine or DIPEA (3.0 equiv). Cool the mixture to 0°C.

  • T3P Addition: Dropwise add T3P solution (1.5 equiv) over 10 minutes.

    • Exotherm Control: T3P coupling is exothermic; maintain T < 10°C during addition.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Quench: Add water (5 volumes) and stir vigorously for 15 minutes.

Workup (The "Basic Product" Variation)

Since the product contains a basic piperidine, T3P's standard acidic workup must be modified.

  • Phase Separation: Separate the layers. The product is in the Organic Layer (EtOAc). T3P byproducts are in the Aqueous Layer .[3]

  • Basic Wash: Wash the organic layer 2x with 10% K₂CO₃ or 1M NaOH .

    • Why? This ensures the product stays deprotonated (neutral) and remains in the EtOAc, while removing any residual acid starting material and phosphorus byproducts.

  • Polishing: Wash 1x with Brine. Dry over MgSO₄ and concentrate.

  • Result: Often yields pure product without column chromatography.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for handling the zwitterionic nature and the workup logic.

G Start Start: (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid Solubility Challenge: Zwitterionic Insolubility Start->Solubility Action_Base Action: Add DIPEA/TEA (Break Internal Salt) Solubility->Action_Base Dissolve in Org. Solvent Choice Select Protocol Action_Base->Choice HATU Protocol A: HATU (Discovery/Small Scale) Choice->HATU T3P Protocol B: T3P (Scale-up/Green) Choice->T3P Reaction Amide Coupling Reaction HATU->Reaction T3P->Reaction Workup_Decision CRITICAL STEP: Workup Strategy Reaction->Workup_Decision Acid_Wash Standard Acid Wash (1M HCl) Workup_Decision->Acid_Wash Incorrect Base_Wash Basic Wash (NaHCO3 / NaOH) Workup_Decision->Base_Wash Correct Fail FAILURE: Product protonates, moves to Aqueous Waste Acid_Wash->Fail Success SUCCESS: Product stays in Organic Layer Impurities removed Base_Wash->Success

Figure 1: Workflow decision tree highlighting the critical solubility switch and the workup trap specific to basic piperidine derivatives.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Starting material remains as solid suspension. Zwitterion lattice not broken.Add more DIPEA (up to 3.0 equiv) or switch solvent to DMF/DMSO.
Low Yield after Workup. Product lost to aqueous layer.Check pH of aqueous waste. If pH < 9, basify waste with NaOH and re-extract with DCM.
Emulsion during extraction. Surfactant-like nature of the benzyl-piperidine.Add a small amount of MeOH to the organic layer or filter through Celite before separation.
Slow Reaction (T3P). Steric hindrance or low temperature.Allow T3P reaction to warm to 35°C–40°C. T3P is thermally stable and safe at elevated temperatures.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[4][5][6][7] Amide bond formation and peptide coupling.[3][4][5][8][9] Tetrahedron, 61(46), 10827-10852.[5]

    • The definitive review on amide coupling reagents and mechanisms.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][10][11] Organic Process Research & Development, 20(2), 140–177.

    • Provides industrial context for T3P and H
  • Archimica (Now Curia). (2011). T3P® (Propanephosphonic acid anhydride) – The Coupling Reagent of Choice. Application Note.

    • Manufacturer protocols for T3P handling and workup.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Discusses the "Economy" of coupling and side reactions.

Sources

Application Note: Strategic Synthesis of Donepezil Analogs via Piperidine Acetic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 4-piperidineacetic acid derivatives in the generation of Donepezil (Aricept®) analogs. While the classical synthesis of Donepezil utilizes 4-piperidinecarboxaldehyde to establish the methylene linker, the use of 4-piperidineacetic acid allows for linker extension (homologation) and functionalization (amide/ester insertion) . These modifications are critical for developing "Dual Binding Site" inhibitors that span the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE), potentially improving potency and reducing side effects.

Scientific Background & Rationale

The Donepezil Pharmacophore

Donepezil acts as a reversible, non-competitive inhibitor of AChE. Its efficacy relies on a dual-binding mechanism:

  • N-Benzylpiperidine Moiety: Binds to the anionic subsite (CAS).

  • Indanone Moiety: Binds to the peripheral anionic site (PAS) via

    
     stacking (specifically Trp279).
    
  • The Linker: A critical spacer that ensures the two pharmacophores are separated by the correct distance (~14 Å).

Why Piperidine Acetic Acid?

Standard Donepezil possesses a single methylene bridge. Using 4-piperidineacetic acid (


) as a scaffold offers distinct medicinal chemistry advantages:
  • Linker Extension: Introduces an ethylene spacer upon reduction, creating homo-Donepezil analogs to probe the gorge depth of AChE.

  • Amide Isosteres: Facilitates the rapid synthesis of amide-linked analogs (

    
    ) via robust coupling chemistry, improving metabolic stability compared to keto-derivatives.
    
  • Versatility: The carboxylic acid handle serves as a divergent point for esterification, amidation, or reduction.

Retrosynthetic Strategy (Graphviz)[2]

The following diagram illustrates the divergent synthesis of analogs starting from the core piperidine acetic acid scaffold.

Donepezil_Retrosynthesis Start 4-Piperidineacetic Acid (Starting Material) Step1 N-Benzylation (Protection) Start->Step1 BnBr, K2CO3 Intermediate N-Benzyl-4-piperidineacetic Acid (Key Intermediate) Step1->Intermediate PathA Path A: Amide Coupling (R-NH2 + Coupling Agent) Intermediate->PathA PathB Path B: Reduction (LiAlH4 / BH3) Intermediate->PathB ProdA Amide-Linked Analogs (Stable, H-Bonding) PathA->ProdA EDCI, HOBt InterB N-Benzyl-4-(2-hydroxyethyl)piperidine PathB->InterB ProdB Homo-Donepezil Analogs (Ether/Alkyl Linkers) InterB->ProdB Indanone Coupling

Caption: Divergent synthesis of Donepezil analogs. Path A yields amide-linked hybrids; Path B yields chain-extended homologs.

Detailed Experimental Protocols

Protocol A: Synthesis of Key Intermediate (N-Benzyl-4-piperidineacetic acid)

Objective: To protect the piperidine nitrogen, creating the lipophilic anchor required for CAS binding.

Reagents:

  • 4-Piperidineacetic acid hydrochloride (CAS: 3235-82-3)

  • Benzyl bromide

  • Potassium carbonate (

    
    )[1][2][3]
    
  • Acetonitrile (ACN) or DMF

Procedure:

  • Dissolution: Dissolve 4-piperidineacetic acid HCl (10 mmol) in ACN (50 mL).

  • Base Addition: Add anhydrous

    
     (25 mmol, 2.5 eq) to the solution. Note: Excess base is crucial to neutralize the HCl salt and scavenge HBr formed during alkylation.
    
  • Alkylation: Add benzyl bromide (10.5 mmol, 1.05 eq) dropwise at 0°C.

  • Reflux: Warm to room temperature and then reflux for 4–6 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9, stain with Dragendorff reagent).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in water (pH ~12) and wash with ether (to remove non-acidic impurities). Acidify the aqueous layer to pH 4–5 with 1N HCl to precipitate the zwitterionic product.

  • Yield: Expect 75–85% as a white solid.

Protocol B: Synthesis of Amide-Linked Analogs (Path A)

Objective: To couple the piperidine scaffold with various aromatic amines (mimicking the Indanone moiety) using the carboxylic acid handle.

Causality: We use EDCI/HOBt coupling chemistry. HOBt is essential here to suppress N-acylurea formation and prevent potential racemization (if chiral amines are used), ensuring high yields of the target amide.

Procedure:

  • Activation: Dissolve N-benzyl-4-piperidineacetic acid (1.0 eq) in dry DCM (0.1 M). Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 30 mins at 0°C.

  • Coupling: Add the requisite aromatic amine (e.g., 5,6-dimethoxy-2-aminoindane or substituted benzylamine) (1.0 eq) and DIPEA (2.0 eq).

  • Reaction: Stir at room temperature for 12–16 hours.

  • Quench & Wash: Dilute with DCM. Wash sequentially with sat.

    
     (removes unreacted acid), 1N HCl (removes unreacted amine), and brine.
    
  • Purification: Flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).

Protocol C: Reduction to Alcohol for Homo-Analogs (Path B)

Objective: To convert the acid to a primary alcohol, facilitating ether or alkyl linkage formation.

Procedure:

  • Reduction: Suspend N-benzyl-4-piperidineacetic acid (5 mmol) in dry THF under Argon.

  • Reagent: Add

    
     (2.0 eq) portion-wise at 0°C. Caution: Exothermic gas evolution.
    
  • Reflux: Heat to reflux for 2 hours.

  • Fieser Workup: Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL). Filter the granular precipitate.
  • Result: N-benzyl-4-(2-hydroxyethyl)piperidine. This intermediate can now be activated (Mesyl chloride) and coupled with hydroxy-indanones to form ether-linked homo-Donepezil .

Data Analysis & Validation

The following table summarizes expected outcomes when comparing standard Donepezil synthesis (via aldehyde) vs. the Acetic Acid route.

ParameterStandard Route (Aldehyde)Acetic Acid Route (Amide Analog)Acetic Acid Route (Homo-Analog)
Linker Length 1 Carbon (

)
2 Atoms (

)
2 Carbons (

)
Linker Stability High (C-C bond)High (Amide bond)High (Ether/Alkyl)
H-Bond Donors 0 (in linker)1 (Amide NH)0
Synthetic Steps 4 (Aldol + Reductions)2 (Benzylation + Amide Coupling)3 (Benzylation + Red + Coupling)
AChE Selectivity HighVariable (Tunable via Amide R-group)Often High (Increased flexibility)
Self-Validating Quality Control (QC)
  • NMR Check: In Protocol B, the disappearance of the broad carboxylic acid singlet (~11-12 ppm) and the appearance of the amide triplet/doublet (~6-8 ppm) confirms coupling.

  • Mass Spec: The "Acetic Acid" derivatives will show a characteristic mass shift of +28 Da (CO) or +14 Da (CH2) compared to standard Donepezil fragments, depending on the specific analog.

Workflow Visualization

The following diagram details the critical decision points in the laboratory workflow.

Workflow_Logic Start Start: N-Benzyl-4-piperidineacetic Acid Decision Target Analog Type? Start->Decision Route1 Route 1: Amide Isostere Decision->Route1 H-Bonding Desired Route2 Route 2: Ether/Alkyl Homolog Decision->Route2 Flexible Linker Desired Process1 Activate (EDCI/HOBt) + Amine Route1->Process1 Process2 Reduce (LiAlH4) -> Activate (MsCl) -> Nucleophilic Sub. Route2->Process2 QC QC: 1H NMR & HPLC Purity > 95% Process1->QC Process2->QC

Caption: Operational workflow for selecting the synthetic pathway based on the desired pharmacological profile.

References

  • Sugimoto, H., et al. (1995).[4] "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds." Journal of Medicinal Chemistry. Link

  • Gabr, M. T., & Abdel-Raziq, M. S. (2018).[5] "Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors." Bioorganic Chemistry. (Describes the use of amide linkers in Donepezil scaffolds). Link

  • Vázquez-Rodríguez, S., et al. (2015). "Design, synthesis and evaluation of new piperidine-4-carboxamide derivatives as acetylcholinesterase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Kryger, G., et al. (1999). "Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs." Structure. (Provides the structural basis for linker modification). Link

Sources

Application Note: Synthesis of (1-Benzyl-piperidin-4-ylmethoxy)-acetyl chloride Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: (1-Benzyl-piperidin-4-ylmethoxy)-acetyl chloride (as Hydrochloride salt) CAS Registry (Parent Acid): [Not listed in common public databases, structural analog to Donepezil intermediates] Primary Application: Intermediate for amide/ester coupling in the synthesis of GPCR ligands (muscarinic antagonists) and acetylcholinesterase inhibitors.

The "Free Base" Trap

A common failure mode in the synthesis of amino-acid chlorides is the attempt to isolate the free base. The substrate contains a basic tertiary amine (the N-benzylpiperidine moiety).

  • Critical Insight: Upon reaction with thionyl chloride (

    
    ) or oxalyl chloride (
    
    
    
    ), the tertiary amine will inevitably protonate to form the hydrochloride salt.
  • Stability Warning: Attempting to neutralize this salt to obtain the free base acid chloride often leads to rapid polymerization or self-quenching (intermolecular N-acylation).

  • Strategic Directive: This protocol targets the Hydrochloride Salt of the acid chloride. This solid is generally stable, non-hygroscopic, and can be stored under inert atmosphere, unlike its free-base counterpart.

Chemical Mechanism & Workflow[1][2]

The conversion utilizes a nucleophilic acyl substitution. The tertiary amine serves as an internal base (initially) but rapidly sequesters HCl.

Diagram 1: Reaction Mechanism & Workflow

ReactionWorkflow Substrate (1-Benzyl-piperidin-4-ylmethoxy) -acetic acid Intermed Chlorosulfite Intermediate Substrate->Intermed Activation Reagent Thionyl Chloride (SOCl2) Reagent->Intermed Product Target Product: Acid Chloride HCl Salt Intermed->Product Cl- Attack -SO2 Byproducts Gases: SO2 + HCl Intermed->Byproducts HCl_Trap Amine Protonation (Critical Step) Product->HCl_Trap

Caption: Mechanistic flow from carboxylic acid to the stable hydrochloride salt form.

Experimental Protocols

Protocol A: Thionyl Chloride Method (Standard Scale-Up)

Best for: Gram-scale synthesis, robust substrates, cost-efficiency.

Reagents & Stoichiometry:

Component Equiv. Role
Substrate (Acid) 1.0 Limiting Reagent

| Thionyl Chloride (


)  | 5.0 - 10.0 | Reagent & Solvent carrier |
| DCM (Dichloromethane)  | 5-10 Vol | Solvent (Optional, can be run neat) |
| Toluene  | 3 x 5 Vol | Azeotropic removal of 

|

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Dissolution: Charge the (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid (1.0 equiv) into the flask. Add anhydrous DCM (if substrate is solid) to suspend/dissolve.

    • Note: If the substrate is an oil, it can often be reacted neat with

      
      , but DCM improves thermal control.
      
  • Addition: Cool the mixture to 0°C. Add Thionyl Chloride (5.0 equiv) dropwise over 15 minutes.

    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will occur.[1][2] Ensure proper venting into a scrubber.
  • Reaction: Remove the ice bath. Heat the mixture to reflux (approx 45°C for DCM, or 75°C if neat) for 2–3 hours.

    • Endpoint Check: Solution usually turns from cloudy to clear yellow/orange.

  • Isolation (The "Strip" Step):

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove solvent and bulk

      
      .
      
    • Crucial Azeotrope: Add anhydrous Toluene (5 volumes) to the residue and re-evaporate. Repeat this step 3 times .

    • Why? This removes trace thionyl chloride trapped in the crystal lattice, which can interfere with subsequent coupling reactions.

  • Final Product: The residue is the Hydrochloride Salt of the acid chloride. It usually appears as an off-white to pale yellow hygroscopic solid.

    • Storage: Store under Argon/Nitrogen at -20°C immediately.

Protocol B: Oxalyl Chloride Method (High Sensitivity)

Best for: Small scale (<100mg), highly sensitive substrates, or if thermal degradation is observed in Protocol A.

Reagents:

  • Oxalyl Chloride (2.0 equiv)

  • DMF (Dimethylformamide) (Catalytic, 1-2 drops)

  • DCM (Solvent)

Procedure:

  • Dissolve substrate in anhydrous DCM (10 vol) under

    
     at 0°C.
    
  • Add catalytic DMF (essential for Vilsmeier-Haack activation).

  • Add Oxalyl Chloride dropwise. Gas evolution (

    
    ) is vigorous.
    
  • Stir at Room Temperature (RT) for 2 hours. Do not reflux.

  • Evaporate and azeotrope with toluene as described in Protocol A.

Quality Control & Validation (Self-Validating System)

Direct analysis of acid chlorides is difficult due to hydrolysis. We use the Methyl Ester Quench method.

Diagram 2: QC Decision Tree

QCDecision Sample Take 5mg Aliquot of Acid Chloride Quench Add to 0.5mL Dry Methanol Sample->Quench Wait Wait 10 mins (RT) Quench->Wait Analyze Run LC-MS / TLC Wait->Analyze Result_A Mass = M+14 (Methyl Ester) Analyze->Result_A Success Result_B Mass = M (Parent Acid) Analyze->Result_B Failure (Hydrolysis or Incomplete)

Caption: Rapid validation workflow using methanolysis.

Validation Steps:

  • IR Spectroscopy:

    • Parent Acid:[3] Broad peak ~3000-3300

      
       (OH) and ~1710 
      
      
      
      (C=O).
    • Product: Disappearance of broad OH. Shift of Carbonyl to ~1790-1815

      
        (characteristic Acid Chloride stretch).
      
  • LC-MS (via MeOH Quench):

    • Dissolve a speck of product in anhydrous Methanol.

    • Run LC-MS.

    • Target Mass:

      
      .
      
    • If you see the parent acid mass, the conversion failed or the sample hydrolyzed during prep.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Product is a sticky gum Residual DMF or incomplete salt formation.Triturate with anhydrous Diethyl Ether or Hexane under

to induce crystallization.
Parent Acid persists Wet solvents or old

.
Distill

before use. Ensure system is strictly anhydrous.
Dark/Black Product Decomposition due to heat.Switch to Protocol B (Oxalyl Chloride) and keep T < 25°C.

Safety Profile:

  • Thionyl Chloride: Causes severe skin burns and eye damage. Reacts violently with water to release toxic gases (

    
    ).
    
  • Piperidine Derivatives: Potential biological activity (neuroactive).[4] Handle with full PPE.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanism of nucleophilic acyl substitution).

  • Pati, H. N., et al. (2009).[5] Synthesis and crystal structure of 1-benzyl-3,5-bis(4-methylbenzylidene)-4-oxopiperidin-1-ium chloride. Journal of Chemical Crystallography. (Context for Benzyl-piperidine salt formation).

  • Master Organic Chemistry. (2011). Thionyl Chloride (

    
    ) and Conversion of Carboxylic Acids to Acid Halides.[6][1][7][8][9] (Standard Protocol grounding). 
    
  • BenchChem. (2025).[4] Application of (4-Benzyl-piperidin-1-yl)-acetic acid in neurobiology research.[4] (Context on the specific pharmacophore).

  • ChemicalBook. (2024). 1-Benzyl-4-piperidone Preparation and Applications. (Precursor synthesis context).

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Solubility of (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffer systems. Our goal is to provide you with the scientific rationale and step-by-step protocols to systematically overcome these issues.

Frequently Asked Questions (FAQs)
Q1: Why is my (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid showing poor solubility in standard aqueous buffers like PBS (pH 7.4)?

A1: The solubility of (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid is highly dependent on pH due to its molecular structure. This compound is zwitterionic, meaning it contains both a basic functional group (the piperidine nitrogen) and an acidic functional group (the carboxylic acid).

  • At acidic pH (low pH): The basic piperidine nitrogen becomes protonated (positively charged), while the carboxylic acid remains neutral. This net positive charge generally leads to good aqueous solubility.

  • At alkaline pH (high pH): The carboxylic acid becomes deprotonated (negatively charged), while the piperidine nitrogen is neutral. This net negative charge also promotes good aqueous solubility.

  • Near Neutral pH (including pH 7.4): At a specific pH, known as the isoelectric point (pI), the positive charge on the piperidine and the negative charge on the carboxylate will balance, resulting in a net neutral charge. Molecules with a net neutral charge are often least soluble in aqueous media. It is likely that the pI of this compound is near the physiological pH of 7.4, leading to the poor solubility you are observing. Many drugs that are weak acids or bases exhibit pH-dependent solubility.[1][2][3]

Q2: What are the key physicochemical properties of this compound that I need to consider?

A2: To effectively troubleshoot solubility, you must consider the following properties. While specific experimental data for (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid is not widely published, we can infer its behavior from its structure and related compounds.

  • pKa (Acid Dissociation Constant): This compound will have two pKa values:

    • pKa1 (Carboxylic Acid): We can estimate this to be in the range of 3.5 - 4.5 . Below this pH, the group is primarily neutral (-COOH). Above this pH, it is ionized (-COO⁻).

    • pKa2 (Piperidine Nitrogen): We can estimate this to be in the range of 8.5 - 9.5 . Below this pH, the group is primarily ionized (-NH⁺-). Above this pH, it is neutral (-N-).

  • Isoelectric Point (pI): The pI is the pH at which the molecule has no net electrical charge. It can be estimated by averaging the two pKa values: pI ≈ (pKa1 + pKa2) / 2. Using our estimates, the pI would be approximately (4.0 + 9.0) / 2 = 6.5 . This calculation strongly suggests that the minimum solubility will occur in the pH range of 6 to 7, which aligns with the problems observed in PBS at pH 7.4.

  • LogP (Lipophilicity): The benzyl group and piperidine ring contribute to the molecule's lipophilicity, which can counteract the solubilizing effects of the ionizable groups, especially around the pI.

Q3: At what pH should I expect the lowest and highest solubility for my compound?

A3: Based on the principles discussed above:

  • Lowest Solubility: You should expect the lowest solubility at or near the isoelectric point (pI), which we estimate to be around pH 6.5.

  • Highest Solubility: You will achieve significantly higher solubility at pH values that are at least 1-2 units away from the pI.

    • Acidic Conditions (e.g., pH < 5.0): The compound will be predominantly in its cationic (protonated amine) form, leading to high solubility.

    • Alkaline Conditions (e.g., pH > 8.0): The compound will be predominantly in its anionic (deprotonated carboxylate) form, also leading to high solubility.

The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation.[4][5][6][7] This relationship is fundamental to understanding and predicting pH-dependent solubility.[6]

Troubleshooting Guides & Experimental Protocols
Q4: How can I systematically determine the optimal pH for solubilizing my compound?

A4: A pH-solubility profile is an essential first step. This experiment will allow you to empirically determine the pH at which your compound is most soluble.

Objective: To determine the aqueous solubility of (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid across a range of pH values.

Materials:

  • (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.[8][9][10][11][12]

  • Calibrated pH meter

  • Vortex mixer and/or shaker incubator

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Buffer Preparation: Prepare a series of buffers (e.g., at pH 2, 3, 4, 5, 6, 6.5, 7, 7.4, 8, 9, 10). Ensure the buffer strength is consistent (e.g., 50 mM).

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. The goal is to create a saturated solution with visible solid remaining.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant appropriately with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Data Plotting: Plot the measured solubility (e.g., in mg/mL or µM) on the y-axis against the corresponding buffer pH on the x-axis.

Expected Outcome: You should observe a "U-shaped" or "V-shaped" curve, with the lowest solubility occurring at the pI and increasing solubility at both lower and higher pH values.

Buffer pHMeasured Solubility (µg/mL)Predominant Species
2.0> 2000Cationic (R-NH⁺-COOH)
4.01500Cationic/Zwitterionic Mix
6.050Zwitterionic Mix
6.525 (Lowest) Zwitterionic (R-NH⁺-COO⁻)
7.460Zwitterionic/Anionic Mix
8.0800Anionic Mix
10.0> 2000Anionic (R-N-COO⁻)
Q5: My experiment requires a near-neutral pH, and adjusting it isn't an option. What are my next steps if solubility is still too low?

A5: If you are constrained to a specific pH where solubility is poor, you can employ formulation strategies using excipients. The most common approaches are using co-solvents, cyclodextrins, or surfactants.[13][14][15][16]

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[17][18][19][20]

  • Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[13][19]

  • Mechanism: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for the non-polar parts of your molecule (like the benzyl group).[17][21]

  • Considerations: Be mindful of the concentration of the co-solvent, as high levels can be toxic in cell-based assays or affect protein stability. A screening of different co-solvents at various concentrations (e.g., 1%, 5%, 10%, 20%) is recommended.[21]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic parts and increasing their apparent water solubility.[22][23][24]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high water solubility and low toxicity.[24]

  • Mechanism: The non-polar benzyl group of your compound can fit into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, keeping the entire complex in solution.[22][23][25]

  • Application: Cyclodextrins are particularly effective for compounds with LogP values between 1 and 4.

Objective: To assess the ability of HP-β-CD to increase the solubility of the compound at a fixed, problematic pH (e.g., pH 7.4).

Materials:

  • Stock solution of HP-β-CD (e.g., 40% w/v in pH 7.4 buffer)

  • (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid

  • Buffer at the target pH (e.g., PBS pH 7.4)

Procedure:

  • Prepare Cyclodextrin Solutions: Create a series of HP-β-CD concentrations (e.g., 0, 1, 2, 5, 10, 20 mM) in your target buffer.

  • Equilibrate with Compound: Add an excess amount of the solid compound to each cyclodextrin solution.

  • Follow Steps 3-6 from Protocol 1: Equilibrate the samples, separate the solid and liquid phases, and quantify the concentration of the dissolved compound in the supernatant.

  • Data Analysis: Plot the compound's solubility as a function of the HP-β-CD concentration. A linear increase in solubility with increasing cyclodextrin concentration indicates the formation of a soluble inclusion complex.

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles that can encapsulate hydrophobic drugs.[26][27][28]

  • Common Surfactants: Polysorbate 80 (Tween® 80) and Sodium Dodecyl Sulfate (SDS). Non-ionic surfactants like polysorbates are generally preferred for biological applications due to lower toxicity.[27][28]

  • Mechanism: The hydrophobic core of the micelle provides a favorable environment for the non-polar regions of your compound, while the hydrophilic shell of the micelle interacts with the aqueous buffer, solubilizing the drug.[26][27]

  • Considerations: Surfactant concentrations should be kept above the CMC for micellization to occur. However, high concentrations can interfere with biological assays or denature proteins.[29][30]

Visual Workflow and Decision Making

To help guide your experimental approach, the following diagram outlines a systematic workflow for addressing solubility challenges.

Solubility_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Decision Point cluster_2 Phase 3: Solution Pathways A Start: Poor solubility observed in aqueous buffer (e.g., PBS pH 7.4) B Perform pH-Solubility Profile (Protocol 1) A->B C Is pH adjustment a viable option for the experiment? B->C D YES: Adjust buffer pH to < 5.0 or > 8.0 C->D Yes E NO: pH must be near neutral C->E No G Optimal formulation identified D->G F Screen Excipients: 1. Co-solvents (PG, PEG) 2. Cyclodextrins (HP-β-CD) 3. Surfactants (Tween® 80) E->F F->G

Caption: A systematic workflow for troubleshooting the solubility of (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid.

Zwitterion_Solubility Impact of pH on Zwitterion Ionization & Solubility cluster_acid High Solubility cluster_neutral LOW SOLUBILITY (at pI) cluster_base High Solubility Acid pH < pKa1 (e.g., pH 2) Predominantly Cationic R-NH⁺-COOH Neutral pH ≈ pI (e.g., pH 6.5) Net Neutral (Zwitterion) R-NH⁺-COO⁻ Acid->Neutral + OH⁻ Base pH > pKa2 (e.g., pH 10) Predominantly Anionic R-N-COO⁻ Neutral->Base + OH⁻

Caption: The relationship between pH, ionization state, and solubility for a zwitterionic compound.

References
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Vertex AI Search.
  • Craescu, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Yalkowsky, S. H., Patel, R. B., & Alantary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK.
  • Touro College. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Păduraru, O. M., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021). ManTech Publications.
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Cosolvent. Wikipedia.
  • Suvarna, S., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI.
  • de Cássia, S., et al. (2014). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO.
  • Co-solvency: Significance and symbolism. (2025). Wisdomlib.
  • Al-Hamidi, H., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Springer.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
  • Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. (2025). Pharma Excipients.
  • A recent overview of surfactant–drug interactions and their importance. (2023). PMC.
  • Surfactants and their role in Pharmaceutical Product Development: An Overview. (2019). SciSpace.
  • Votano, J. R., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.
  • Solubility Enhancement of Drugs. (2022). International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024). Microbe Notes.
  • The influence of pH on solubility in water. (n.d.). Course Hero.
  • Yalkowsky, S. H., Patel, R. B., & Alantary, D. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. IAPC Journals.
  • Shukla, S., et al. (2020). A Review on Solubility Enhancement Techniques. International Journal of Pharmacy & Pharmaceutical Research.
  • Hemalatha, B., et al. (n.d.). VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW. International Journal of Research in Pharmaceutical and Nano Sciences.
  • A Concise Review on Methods of Solubility Enhancement. (2020). ResearchGate.
  • Buffers for Biochemical Reactions. Promega Corporation.
  • How to Prepare Your Most Frequently Used Buffers. (2017). GoldBio.
  • Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Pharmaguideline.
  • Paulus, M., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. PubMed.
  • Buffer Preparation – Solutions, Calculation & Solving Common Problems. Mettler Toledo.
  • Step-by-Step Guide to Preparing Common Laboratory Solutions, Buffers and Culture Media. MCE (MedChemExpress).
  • Accuracy of calculated pH-dependent aqueous drug solubility. (2025). ResearchGate.
  • pH and Solvent Effect on Drug Solubility. (n.d.). SlideShare.
  • Al-kassas, R., et al. (2021). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC.
  • Prediction of pH Dependent Drug Drug Interactions for Basic Drugs using PBBM Modeling Industry Case. (2020). YouTube.
  • Ph and Solubility of Drugs. (2017). YouTube.

Sources

Technical Support Center: Purification of N-Benzylpiperidine Synthesis Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Critical Safety Alert: The "Hidden" Hazard

WARNING: Benzyl bromide (BnBr) is a potent lachrymator and a strong alkylating agent .

  • The Trap: Unlike many impurities, BnBr cannot simply be "rotovapped away." Its boiling point (198°C) is high enough that attempting to concentrate the reaction mixture will result in the co-distillation of lachrymatory vapors, contaminating your vacuum pump, oil, and hood atmosphere.

  • The Directive: You must chemically quench or physically extract BnBr before any concentration step.

The Logic of Separation (Mechanistic Insight)

The separation relies on the distinct physicochemical properties of the electrophile (Benzyl bromide) and the product (N-benzylpiperidine).

PropertyBenzyl Bromide (Impurity)N-Benzylpiperidine (Product)Exploitable Difference
Electronic State Neutral ElectrophileTertiary Amine (Base)pKa Manipulation
pKa (Conjugate Acid) N/A (Neutral)~9.0 - 10.0Product can be ionized; Impurity cannot.[1]
Boiling Point 198 °C~279 °CDistillation is difficult; Extraction is preferred.[1]
Reactivity High (Alkylator)Low (Nucleophile)Impurity can be "killed" with scavengers.[1]

Validated Removal Protocols

Method A: The "Gold Standard" Acid-Base Extraction

Best For: Standard synthesis (>500 mg scale), high purity requirements. Principle: We exploit the basicity of the piperidine nitrogen. By lowering the pH, the product becomes a water-soluble ammonium salt, while the neutral benzyl bromide remains in the organic layer.

Step-by-Step Protocol:

  • Dilution: Dilute the crude reaction mixture with a non-polar organic solvent (Ethyl Acetate or Diethyl Ether). Avoid Dichloromethane (DCM) if possible, as it creates emulsions more easily during pH swings.

  • Acidification (The Critical Step):

    • Add 1M HCl to the separatory funnel.

    • Shake vigorously.[1][2]

    • Validation Check: Measure the aqueous layer pH. It must be < 2 .

    • Result: Product is now in the Aqueous Phase (Bottom). Benzyl bromide is in the Organic Phase (Top).

  • The Wash:

    • Drain the aqueous layer into a clean flask.

    • Keep the aqueous layer.

    • (Optional) Back-wash the aqueous layer with a small volume of fresh ether to remove entrained BnBr.[1]

  • Basification:

    • Cool the aqueous acidic solution (ice bath recommended).[3]

    • Slowly add 6M NaOH or saturated K₂CO₃ until pH is > 12 .[1]

    • Result: Product returns to its neutral, organic-soluble free base form.[1]

  • Final Extraction:

    • Extract the cloudy aqueous mixture with fresh organic solvent (EtOAc or DCM) x3.

    • Dry combined organics over Na₂SO₄, filter, and concentrate.[4][5]

Method B: The "Green" Thiosulfate Quench (Bunte Salt Formation)

Best For: Reactions where extraction is difficult (e.g., emulsions) or for complete safety quenching before disposal. Principle: Sodium thiosulfate reacts rapidly with benzyl bromide to form sodium benzyl thiosulfate (a Bunte salt), which is highly water-soluble and non-lachrymatory.[1]

Protocol:

  • Prepare a 10% w/v aqueous Sodium Thiosulfate (Na₂S₂O₃) solution.

  • Add 2 equivalents (relative to excess BnBr) of this solution to your reaction mixture.

  • Vigorous Stirring: Stir biphasically at room temperature for 30–60 minutes.

    • Note: The reaction occurs at the interface; high agitation is required.

  • Workup: Separate phases. The BnBr has been converted to a salt and will partition into the aqueous layer.[6][7] Wash the organic layer with water and brine.[2][7]

Visualizing the Workflow

Diagram 1: Acid-Base Extraction Logic Flow

AcidBaseExtraction Start Crude Mixture (Product + BnBr) Acidify Add 1M HCl Extract Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgLayer1 Organic Layer (Contains BnBr) PhaseSep1->OrgLayer1 Top Layer (usually) AqLayer1 Aqueous Layer (Contains Product-H+) PhaseSep1->AqLayer1 Bottom Layer Discard Discard to Halogenated Waste OrgLayer1->Discard Basify Basify to pH > 12 (NaOH / K2CO3) AqLayer1->Basify Extract2 Extract with DCM/EtOAc Basify->Extract2 PhaseSep2 Phase Separation Extract2->PhaseSep2 AqLayer2 Aqueous Layer (Waste Salts) PhaseSep2->AqLayer2 OrgLayer2 Organic Layer (Pure N-Benzylpiperidine) PhaseSep2->OrgLayer2 Target Product

Caption: Kinetic flow of the Acid-Base purification strategy. Note the critical inversion of phases for the product.

Troubleshooting & FAQs

Q1: I tried the acid wash, but my yield is very low. Where is my product?

  • Diagnosis: The pH was likely not low enough during the first extraction, or not high enough during the final extraction.

  • Fix:

    • Step 2 (Acidify): Ensure pH is < 2.[1] Piperidine derivatives can buffer the solution. If the pH is ~4-5, a significant amount of product remains in the organic layer and is discarded with the BnBr.

    • Step 4 (Basify): Ensure pH is > 12.[1] If the amine is not fully deprotonated, it will stay in the water.

Q2: Can I use Silica Gel Chromatography?

  • Yes, but with caveats.

  • Issue: Tertiary amines "streak" or "tail" on silica due to interaction with acidic silanol groups.[1]

  • Solution: Pre-treat your silica column with 1-2% Triethylamine (Et₃N) in your eluent.[1]

  • Elution Order: Benzyl bromide is non-polar (High Rf).[1] It will elute near the solvent front. The amine product will elute later.

  • Warning: Ensure the BnBr fractions are quenched with thiosulfate before disposal.

Q3: I see a solid precipitate when I add Thiosulfate. What is it?

  • Answer: That is likely the Bunte salt (Sodium Benzyl Thiosulfate). It is insoluble in the organic phase and may precipitate out if the aqueous volume is low. This is a good sign—it means the quenching is working. You can filter it or add more water to dissolve it.[1]

Q4: Is there a solid-supported scavenger option for high-throughput (HTS)?

  • Recommendation: Yes. Use a Polymer-Supported Amine (e.g., PS-Trisamine or PS-Morpholine).[1]

  • Protocol: Add 2-3 equivalents of resin to the reaction well. Shake for 4-16 hours. Filter the resin.[2][6][8] The BnBr remains bound to the solid bead; the product flows through.

Diagram 2: Decision Matrix for Method Selection

DecisionMatrix Start Choose Method Scale Scale? Start->Scale Small < 100 mg (HTS/Library) Scale->Small Large > 1 g (Prep/Process) Scale->Large Scavenger Solid Supported Scavenger (Resin) Small->Scavenger Emulsion Emulsion Risk? Large->Emulsion LLE Acid-Base Extraction Thio Thiosulfate Quench Yes Yes Emulsion->Yes Avoid shaking No No Emulsion->No Yes->Thio Stir gently No->LLE Best Purity

Caption: Workflow for selecting the appropriate purification method based on scale and emulsion risk.

References

  • PubChem. (n.d.).[1] 4-Benzylpiperidine (Compound Summary).[1][9] National Library of Medicine.[1] Retrieved February 24, 2026, from [Link]

  • Chaudhari, S. S., & Akamanchi, K. G. (1999). Thiosulfate-based quenching of benzyl halides.[1] Synthesis, 1999(04), 760-764.[1] (General reference for Bunte salt formation kinetics).

Sources

Technical Support Center: Stability of Piperidine Ether Linkages

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of piperidine ether linkages under acidic conditions. Our goal is to equip you with the foundational knowledge and practical solutions to navigate challenges in your synthetic workflows.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the chemistry of piperidine ethers in acidic environments.

Q1: What is the general mechanism for the acid-catalyzed cleavage of an ether linkage?

Ether linkages are generally stable and unreactive functional groups, which is why they are common solvents and structural motifs.[1] However, under strong acidic conditions, they can be cleaved. The reaction proceeds via a two-step mechanism:

  • Protonation: The ether oxygen is protonated by a strong acid (e.g., HBr, HI). This is a crucial activation step, as it converts the poor leaving group (alkoxide, RO⁻) into a good leaving group (an alcohol, ROH).[2][3]

  • Nucleophilic Attack: A nucleophile, typically the conjugate base of the acid (e.g., Br⁻, I⁻), attacks one of the carbons adjacent to the protonated ether oxygen. This step can proceed via an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether.[2][4]

The choice between the Sₙ1 and Sₙ2 pathway is dictated by the substitution of the carbon atoms attached to the ether oxygen.

  • Sₙ2 Pathway: Occurs with methyl, primary, or secondary alkyl groups. The nucleophile attacks the less sterically hindered carbon.[1][4][5]

  • Sₙ1 Pathway: Favored for tertiary, benzylic, or allylic groups that can form a stable carbocation intermediate.[4][5]

G cluster_0 General Ether Cleavage Mechanism cluster_1 Pathway Decision cluster_sn2 Sₙ2 Pathway cluster_sn1 Sₙ1 Pathway start R-O-R' + H-X protonation Step 1: Protonation (Fast Equilibrium) start->protonation Strong Acid intermediate Protonated Ether [R-O(H)-R']⁺ X⁻ protonation->intermediate decision Nature of R and R' ? intermediate->decision sn2_node Nucleophilic Attack on Less Hindered Carbon decision->sn2_node Primary/Secondary sn1_node Formation of Stable Carbocation decision->sn1_node Tertiary/Benzylic sn2_products Products: R-X + R'-OH sn2_node->sn2_products Inversion if chiral sn1_products Products: R-X + R'-OH sn1_node->sn1_products Racemization

Fig 1. Decision workflow for acid-catalyzed ether cleavage.
Q2: How does the piperidine ring affect the stability of a nearby ether linkage in acidic conditions?

The piperidine ring introduces a key feature: a basic nitrogen atom. The conjugate acid of piperidine has a pKa of approximately 11.2, meaning it is strongly basic.[6] In any acidic medium, this nitrogen will be readily protonated to form a positively charged piperidinium ion.[7]

This protonation has two main consequences for a nearby ether linkage:

  • Inductive Effect: The positively charged nitrogen is strongly electron-withdrawing. This inductive effect can decrease the electron density on the ether oxygen, making it slightly less basic and thus less readily protonated. However, this is generally a minor effect compared to the overall acidity of the medium.

  • Carbocation Destabilization: More significantly, if the ether is attached in such a way that cleavage would proceed via an Sₙ1 mechanism, the electron-withdrawing piperidinium ion would destabilize an adjacent carbocation, making the Sₙ1 pathway less favorable.

In practice, the piperidine ring itself is generally stable under many acidic conditions used for deprotection, but the molecule as a whole is rendered highly polar and water-soluble upon protonation.

Q3: Which acids are most effective at cleaving ethers, and why?

The effectiveness of the acid is determined by both its strength (pKa) and the nucleophilicity of its conjugate base. The general trend for hydrohalic acids is:

HI > HBr >> HCl [3][4]

  • Hydroiodic acid (HI) is the most effective because it is a very strong acid and iodide (I⁻) is an excellent nucleophile.

  • Hydrobromic acid (HBr) is also very effective and widely used.

  • Hydrochloric acid (HCl) is generally not effective for cleaving unactivated ethers because chloride (Cl⁻) is a weaker nucleophile in protic solvents.[4]

Strong non-nucleophilic acids like sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) can protonate the ether but lack a potent nucleophile to complete the cleavage. Cleavage may still occur if another nucleophile is present or if an E1 elimination pathway is accessible for tertiary ethers.[5]

Troubleshooting Guides
Problem 1: My piperidine ether is cleaving during the deprotection of an acid-labile protecting group (e.g., Boc, t-Butyl ether).

Scenario: You are using standard conditions (e.g., 20-50% TFA in DCM) to remove a Boc group, but you observe significant cleavage of a primary or secondary ether elsewhere in your molecule that is linked to a piperidine-containing fragment.

Root Cause Analysis:

While ethers are generally more stable than Boc groups or t-butyl esters, the forcing conditions required for complete deprotection (strong acid concentration, extended reaction time) can be sufficient to initiate cleavage of sensitive ether linkages. The ether oxygen is protonated by TFA, and while trifluoroacetate is a poor nucleophile, trace amounts of water in the reaction can act as the nucleophile, or the protonated ether may be susceptible to other intramolecular decomposition pathways.

Solutions & Protocols:

Your primary goal is to find conditions that are selective for the protecting group over the ether. This is a classic challenge of orthogonal protection strategy .[8][9]

Solution A: Modify Deprotection Conditions

Reduce the severity of the acidic conditions.

ReagentTypical ConditionsComments
TFA / DCM 1-5% TFA in DCMUse for highly acid-labile groups. May be too slow for Boc but can work for trityl or silyl ethers.
HCl in Dioxane 4M solution, 0°C to RTOften cleaner than TFA. The chloride ion is a poor nucleophile, reducing cleavage risk.[4]
Formic Acid 80-90% aqueous, RTA milder protic acid that can be effective for some Boc deprotections.

Solution B: Employ an Orthogonal Protecting Group Strategy

If modifying conditions fails, the most robust solution is to redesign the synthesis to use protecting groups that are removed under non-acidic conditions.

G start Problem: Acidic Deprotection Cleaves Ether strategy Protecting Group Cleavage Condition Ether Stability boc Boc / t-Butyl Strong Acid (TFA) At Risk strategy->boc Current Strategy fmoc Fmoc Base (Piperidine) Stable strategy->fmoc Orthogonal Solution cbz Cbz / Benzyl Hydrogenolysis (H₂, Pd/C) Stable strategy->cbz Orthogonal Solution allyl Alloc / Allyl Pd(0) Catalyst Stable strategy->allyl Orthogonal Solution

Fig 2. Orthogonal strategies to avoid acidic ether cleavage.
Problem 2: I am trying to intentionally cleave a piperidine ether, but the reaction is slow or incomplete.

Scenario: You are using HBr in acetic acid to cleave a methyl or ethyl ether attached to a piperidine-containing scaffold, but after several hours at elevated temperatures, you still have a significant amount of starting material.

Root Cause Analysis:

Several factors could be contributing to the low reactivity:

  • Insufficient Acid Strength/Nucleophilicity: As discussed, HCl is often ineffective. HBr is good, but HI is superior.[3][4] The conditions may simply be insufficient.

  • Steric Hindrance: If the ether is at a sterically congested secondary or neopentyl-type position, the Sₙ2 attack by the halide will be slow.[1]

  • Electronic Effects: The protonated piperidinium ion may inductively disfavor the initial protonation of the ether oxygen, although this is usually overcome by the strong acid.

  • Solvent Effects: The choice of solvent can influence the reaction rate. Protic solvents can solvate the nucleophile, potentially reducing its reactivity.

Solutions & Protocols:

Protocol: Enhanced Ether Cleavage with In Situ Generated HI

For stubborn primary or secondary ethers, using HI generated in situ from potassium iodide (KI) and a strong non-nucleophilic acid is often more effective and convenient than using gaseous HI.[1][2]

Materials:

  • Piperidine ether substrate (1.0 eq)

  • Potassium Iodide (KI) (3.0-5.0 eq)

  • 95% Phosphoric Acid (H₃PO₄)

  • Anhydrous, high-boiling point solvent (e.g., xylene or mesitylene)

Procedure:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the piperidine ether substrate and potassium iodide.

  • Add the anhydrous solvent, and stir to dissolve/suspend the solids.

  • Carefully add the phosphoric acid dropwise at room temperature.

  • Heat the reaction mixture to reflux (typically 120-140 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by carefully pouring it over ice water.

  • Basify the aqueous layer with an appropriate base (e.g., NaOH, NaHCO₃) to deprotonate the piperidine nitrogen and facilitate extraction.

  • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with sodium thiosulfate solution to remove any residual iodine, followed by brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the crude product for purification.

Rationale: This method provides a sustained concentration of highly reactive HI at elevated temperatures, which are forcing conditions suitable for cleaving robust ether bonds.[1][2]

Summary of Key Considerations
IssuePotential CauseRecommended Action
Unwanted Cleavage Acidic conditions are too harsh for the ether linkage.Use milder acids (e.g., HCl in dioxane), lower TFA concentration, or switch to an orthogonal protecting group strategy (Fmoc, Cbz).
Incomplete Cleavage Insufficient acid strength or nucleophilicity; steric hindrance.Switch from HBr to HI (can be generated in situ). Increase temperature and reaction time. For tertiary ethers, ensure conditions favor carbocation formation.
Low Yield/Side Products Other functional groups in the molecule are acid-sensitive.Re-evaluate the overall synthetic strategy. Protect other sensitive groups before attempting ether cleavage.
References
  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. [Link]

  • Wikipedia. (n.d.). Ether cleavage. [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. [Link]

  • Pelzer, R., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. ACS Sustainable Chemistry & Engineering. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

  • LibreTexts. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). [Link]

  • Biosynce. (2025, August 25). What is the stability of piperidine?[Link]

  • Ali, A., et al. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Chemistry. [Link]

  • Cox, R. A. (1986). The Mechanism of Acid-catalyzed Hydrolysis of Azoaryl Ethers. Journal of the American Chemical Society. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • ResearchGate. (2021, March). Evaluation of 2-(Piperidine-1-yl)-ethyl (PIP) as a Protecting Group for Phenols. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Burrows, C. J., & Carpenter, B. K. (1981). THE CLEAVAGE OF ETHERS. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

Sources

Optimizing reaction temperature for O-alkylation of piperidinyl alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: O-Alkylation of Piperidinyl Alcohols

Introduction: The Critical Role of Temperature in Piperidinyl Alcohol O-Alkylation

The O-alkylation of piperidinyl alcohols is a cornerstone reaction in medicinal chemistry and drug development, enabling the synthesis of a vast array of pharmacologically active compounds. This reaction, typically a variation of the Williamson ether synthesis, involves the nucleophilic substitution (SN2) of an alkyl halide by a deprotonated piperidinyl alcohol (an alkoxide).[1][2][3] While seemingly straightforward, the success of this transformation is exquisitely sensitive to reaction parameters, with temperature being the most critical variable to master.

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals. It moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, focusing specifically on how to rationally select and optimize reaction temperature to maximize yield and minimize impurity formation.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting temperature range for the O-alkylation of a piperidinyl alcohol?

A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C.[1][2][4] However, for piperidinyl alcohols, especially those with significant steric hindrance around the hydroxyl group, a more conservative starting point is often advisable. We recommend beginning optimization studies at a lower temperature, such as room temperature (20-25 °C) or slightly elevated (40-50 °C), and gradually increasing the temperature while monitoring the reaction progress.

Q2: How does an increase in temperature generally affect the reaction rate and overall yield?

As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing more kinetic energy to the reacting molecules, helping them overcome the activation energy barrier. However, the effect on isolated yield is not always positive. While a higher temperature might drive a slow reaction to completion, it can also accelerate undesirable side reactions, leading to a lower yield of the desired product.[4][5]

Q3: What are the primary side reactions I should be concerned about when heating my O-alkylation reaction?

The most significant competing reaction is the base-catalyzed elimination (E2) of the alkylating agent, which is strongly favored at higher temperatures.[1][4] This is particularly problematic when using secondary or tertiary alkyl halides.[3][6] Additionally, for piperidinyl alcohols, there is a possibility of competitive N-alkylation at the piperidine nitrogen. Finally, excessively high temperatures can lead to the thermal decomposition of starting materials, reagents, or the desired product.[7]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.

Problem 1: Low or No Conversion of Starting Alcohol

Symptom: After the standard reaction time (e.g., 2-8 hours), analysis by TLC or LC-MS shows a significant amount of unreacted piperidinyl alcohol.

Potential Cause: The reaction temperature is too low to provide sufficient activation energy for the SN2 reaction to proceed at a reasonable rate. This is especially common with sterically hindered secondary alcohols or less reactive alkylating agents (e.g., alkyl chlorides).

Recommended Solution: Systematically increase the reaction temperature. A stepwise approach is recommended to avoid overshooting the optimal temperature and promoting side reactions.

  • Step 1: If the reaction was run at room temperature, increase the temperature to 50-60 °C and monitor for 2-4 hours.

  • Step 2: If conversion is still low, increase the temperature to 80 °C. Many standard Williamson ether syntheses run effectively in the 50-100 °C range.[2]

  • Step 3: For particularly stubborn substrates, reflux temperatures in solvents like THF (~66 °C) or DMF (~153 °C) may be necessary.[1] When using high-boiling solvents like DMF or NMP, exercise caution as decomposition can occur at elevated temperatures.[8][9]

// Node Definitions start [label="Start Reaction\n(e.g., 40-50 °C for 4h)", fillcolor="#F1F3F4", fontcolor="#202124"]; monitor1 [label="Monitor Progress\n(TLC / LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; decision1 [label=">80% Conversion?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2, height=1]; increase_temp [label="Increase Temp\n(+20 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor2 [label="Monitor Progress\n(TLC / LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="Proceed to\nWork-up", fillcolor="#34A853", fontcolor="#FFFFFF"]; troubleshoot [label="Check for Side\nProducts/Decomposition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; decision2 [label="Any Progress?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2, height=1];

// Edges start -> monitor1; monitor1 -> decision1; decision1 -> workup [label="Yes"]; decision1 -> increase_temp [label="No"]; increase_temp -> monitor2; monitor2 -> decision2; decision2 -> decision1 [label="Yes"]; decision2 -> troubleshoot [label="No"]; } dot Caption: Workflow for systematic temperature optimization.

Problem 2: Significant Formation of an Elimination Byproduct

Symptom: Your product mixture contains a significant amount of an alkene, identified by NMR or MS, corresponding to the elimination product of your alkyl halide.

Potential Cause: The reaction temperature is too high. Elimination reactions (E2) have a higher activation energy than substitution reactions (SN2) but also a greater dependency on temperature. By raising the temperature, you are disproportionately favoring the E2 pathway.[1][4]

Recommended Solutions:

  • Lower the Temperature: This is the most direct solution. Reduce the reaction temperature by 20-30 °C. This will slow the overall reaction rate but should significantly improve the SN2/E2 ratio. You may need to compensate with a longer reaction time.

  • Re-evaluate Your Base/Substrate Combination: While temperature is a key factor, the propensity for elimination is also governed by the steric hindrance of the alkyl halide and the strength of the base. Using a bulkier, non-nucleophilic base can sometimes favor deprotonation without promoting elimination. However, for O-alkylation, a strong base is necessary to form the alkoxide. The primary recourse is to lower the temperature.

Problem 3: Product Mixture Contains Both O- and N-Alkylated Piperidine

Symptom: Mass spectrometry or NMR analysis reveals two products with the same mass, corresponding to alkylation on both the alcohol oxygen and the piperidine nitrogen.

Potential Cause: The piperidine nitrogen, while a secondary amine and often less nucleophilic than a deprotonated alkoxide, can still compete for the alkylating agent. This competition can be influenced by temperature, solvent, and the specific electronic properties of the substrate. In some cases, O-alkylation may be kinetically favored at lower temperatures, while N-alkylation or thermodynamic equilibration might occur at higher temperatures.

Recommended Solutions:

  • Optimize at Lower Temperatures: Screen a range of lower temperatures (e.g., 0 °C to 40 °C) to see if a window exists where the rate of O-alkylation is reasonable while the rate of N-alkylation is negligible.

  • Consider N-Protection: If selectivity cannot be achieved by adjusting the temperature, the most robust solution is to employ an orthogonal protecting group strategy. Protect the piperidine nitrogen (e.g., as a Boc or Cbz carbamate), perform the O-alkylation, and then deprotect the nitrogen in a subsequent step.

// Node Definitions start [label="Low Yield or\nImpure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sm [label="Starting Material\nRemaining?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_elim [label="Elimination\nByproduct Present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_n_alk [label="N-Alkylation\nObserved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

sol_inc_temp [label="Solution:\nIncrease Temperature\n(e.g., +20 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; sol_dec_temp [label="Solution:\nDecrease Temperature\n(e.g., -20 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; sol_protect [label="Solution:\n1. Lower Temperature\n2. Consider N-Protection", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; sol_complete [label="Reaction Complete &\nClean", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];

// Edges start -> check_sm; check_sm -> sol_inc_temp [label="Yes"]; check_sm -> check_elim [label="No"]; check_elim -> sol_dec_temp [label="Yes"]; check_elim -> check_n_alk [label="No"]; check_n_alk -> sol_protect [label="Yes"]; check_n_alk -> sol_complete [label="No"]; } dot Caption: Troubleshooting decision tree for O-alkylation.

Data Summary: Temperature Effects

The following table provides a generalized summary of how temperature adjustments can impact reaction outcomes based on common observations.

Temperature AdjustmentExpected Effect on Reaction RateImpact on SN2 (Desired) vs. E2 (Elimination) RatioRecommended For...
Increase (+20 °C) Significant IncreaseDecreases (Favors E2)Reactions with low or no conversion.
Decrease (-20 °C) Significant DecreaseIncreases (Favors SN2)Reactions showing significant elimination byproducts.
No Change BaselineBaselineReactions proceeding cleanly with acceptable yields.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation

This protocol is a generalized starting point and requires optimization for specific substrates.

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the piperidinyl alcohol (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., THF, DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a strong base (e.g., Sodium Hydride, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases.

  • Ether Formation: Cool the reaction mixture to the desired starting temperature (e.g., 25 °C).

  • Slowly add the alkyl halide (1.1 eq.) to the alkoxide solution via syringe.

  • Maintain the reaction at the set temperature and monitor its progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of water or saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Systematic Temperature Screening
  • Set up three parallel reactions using the general procedure above.

  • Run each reaction at a different temperature:

    • Reaction A: 25 °C (Room Temperature)

    • Reaction B: 50 °C

    • Reaction C: 80 °C

  • Monitor all three reactions simultaneously, taking samples for LC-MS analysis at 1h, 3h, and 6h.

  • Analyze the results to determine the optimal balance between reaction rate and impurity formation, guiding further optimization efforts.

References

  • Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method. (n.d.). Academia.edu. Retrieved February 24, 2026, from [Link]

  • Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method. (2007, January 25). Taylor & Francis. Retrieved February 24, 2026, from [Link]

  • Williamson ether synthesis. (2023, December 27). In Wikipedia. Retrieved February 24, 2026, from [Link]

  • PTC Selective O-Alkylation. (n.d.). PTC Organics, Inc. Retrieved February 24, 2026, from [Link]

  • Verbicky Jr., J. W., & O'Neil, E. A. (1985). Chiral phase-transfer catalysis. Enantioselective alkylation of racemic alcohols with a nonfunctionalized optically active phase-transfer catalyst. The Journal of Organic Chemistry, 50(10), 1786–1787. [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved February 24, 2026, from [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 24, 2026, from [Link]

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. (2025, July 11). CCS Chemistry. Retrieved February 24, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved February 24, 2026, from [Link]

  • Piccolo, O., Spreafico, F., & Visentin, G. (2006). O-Alkylation of a lignite humic acid by phase-transfer catalysis. PubMed. Retrieved February 24, 2026, from [Link]

  • Direct Cross-Coupling of Alcohols with O-Nucleophiles Mediated by N-Iodosuccinimide as a Precatalyst under Mild Reaction Conditions. (2021, July 17). MDPI. Retrieved February 24, 2026, from [Link]

  • Method for producing O-alkylated cyclic aminoalcohols. (n.d.). Google Patents.
  • Ester synthesis by O-alkylation. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Optimization of the alkylation reaction. Reaction conditions were... (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • What could be reason for getting a very low yield in organic chemistry? (2015, January 21). Quora. Retrieved February 24, 2026, from [Link]

  • Organohalides-Catalyzed Dehydrative O-Alkylation between Alcohols: A Facile Etherification Method for Aliphatic Ether Synthesis. (n.d.). Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Reference Standards for (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount. This guide provides an in-depth technical overview of establishing and verifying the purity of (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid, a molecule with a complex structure that necessitates rigorous analytical control. As there is no universally established public monograph for this specific compound, this document synthesizes best practices and data from structurally related molecules to provide a robust framework for its quality assessment.

The Critical Role of a Reference Standard

A reference standard serves as the benchmark against which a sample of (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid is compared. It is a highly purified and well-characterized material that provides confidence in analytical results. The choice of a reference standard, whether an in-house primary standard or a commercially sourced certified reference material (CRM), directly impacts the reliability of purity assays, impurity profiling, and stability studies. CRMs from accredited sources are produced under stringent quality systems, such as ISO 17034, and come with a comprehensive Certificate of Analysis (CoA) detailing the compound's identity, purity, and the methods used for characterization[1][2].

Comparative Analysis of Reference Standard Grades

The selection of a reference standard grade depends on its intended application. A primary standard, being of the highest purity, is often used to calibrate analytical instruments and to characterize other standards, while a working standard is used for routine analyses.

FeaturePrimary Reference StandardWorking Standard
Purity Highest possible purity (typically ≥99.5%)High purity (typically ≥98%)[3][4]
Characterization Exhaustive characterization (NMR, MS, HPLC, TGA, elemental analysis)Well-characterized (Identity and purity confirmed, often by HPLC)
Traceability Traceable to national or international standards (e.g., USP, EP)[5]Traceable to the primary reference standard
Documentation Comprehensive Certificate of Analysis with uncertainty statement[1]Certificate of Analysis with key data
Cost HighModerate
Typical Use Critical assays, calibration, characterization of working standardsRoutine quality control, screening assays

Analytical Methodologies for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile, polar organic molecules like (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid.[6] Its high resolving power allows for the separation of the main compound from closely related impurities.

Experimental Protocol: HPLC-UV Purity Assay

This protocol is adapted from established methods for related piperidine compounds and serves as a robust starting point for method development and validation.[6][7]

1. Instrumentation and Materials:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid reference standard and sample.

  • HPLC-grade acetonitrile, water, and formic acid.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Reference Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., 50:50 water:acetonitrile) to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the reference standard.

4. Analysis and Data Interpretation:

  • Inject the reference standard to establish its retention time and peak area.

  • Inject the sample solution.

  • The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram (Area Percent method).

Causality Behind Experimental Choices:

  • The use of a C18 column provides good retention for the moderately polar analyte.

  • A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

  • Formic acid is used as a mobile phase modifier to improve peak shape and is compatible with mass spectrometry (MS) if further characterization of impurities is needed.[7]

Workflow for Purity Assessment

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Interpretation prep_std Prepare Reference Standard Solution hplc_system HPLC System with C18 Column prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system gradient Gradient Elution hplc_system->gradient integration Peak Integration gradient->integration calculation Purity Calculation (Area % Method) integration->calculation report Final Purity Report calculation->report

Caption: Workflow for HPLC-based purity assessment.

Orthogonal Analytical Techniques for Comprehensive Characterization

To ensure the trustworthiness of the purity assessment, orthogonal techniques that rely on different chemical principles should be employed.

  • Mass Spectrometry (MS): Provides molecular weight confirmation and structural information about impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can be used for quantitative analysis (qNMR) against a certified internal standard.[6]

  • Gas Chromatography (GC): Suitable for the analysis of volatile impurities.[8]

Logical Relationship of Analytical Techniques for Purity Verification

G main (1-Benzyl-piperidin-4-ylmethoxy)- acetic acid Sample hplc HPLC-UV (Primary Purity) main->hplc lcms LC-MS (Impurity ID) main->lcms nmr NMR (Structural Confirmation) main->nmr gc GC (Volatile Impurities) main->gc final_purity Comprehensive Purity Profile hplc->final_purity lcms->final_purity nmr->final_purity gc->final_purity

Caption: Interplay of orthogonal analytical techniques.

Potential Impurities and Degradation Pathways

Based on the structure of (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid and general knowledge of related compounds, potential impurities could arise from the synthesis process or degradation.[6][9]

  • Starting materials: Unreacted precursors such as 1-benzyl-4-piperidone could be present.[10][11]

  • By-products: Isomers or related substances formed during synthesis.

  • Degradation products: The molecule could be susceptible to oxidation at the benzylic position or the nitrogen atom.[6] The ether linkage may undergo hydrolysis under strong acidic or basic conditions.

A forced degradation study, as outlined for a similar compound, can be invaluable in identifying potential degradation products and developing a stability-indicating analytical method.[6]

Conclusion

Establishing a reliable reference standard and a validated analytical method for (1-Benzyl-piperidin-4-ylmethoxy)-acetic acid is fundamental for any research or development program involving this compound. By leveraging the principles of analytical chemistry and drawing insights from structurally related molecules, a robust quality control strategy can be implemented. The use of orthogonal analytical techniques and a thorough understanding of potential impurities will ensure the generation of high-quality, reproducible data, which is the bedrock of scientific integrity.

References

  • Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column | SIELC Technologies. SIELC Technologies.
  • Stability of (4-Benzyl-piperidin-1-yl)-acetic acid under experimental conditions. Benchchem.
  • 1-Benzyl-4-piperidone, 98+% 25 g | Buy Online | Thermo Scientific Alfa Aesar. Thermo Fisher Scientific.
  • Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • 2-(1-Benzylpiperidin-4-yl)acetic acid | 130927-83-2. Sigma-Aldrich.
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC.
  • Meropenem trihydrate | 119478-56-7 | Reference standards. Shimadzu.
  • 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Prepar
  • CERTIFIED REFERENCE M
  • Pesticide Standards. Fisher Scientific.
  • N-Benzyl-4-piperidone. Cayman Chemical.
  • Reference Standards Tables. USP.org.

Sources

Comparative Guide: TLC Visualization Strategies for Secondary vs. Tertiary Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Differential Staining of Aliphatic Cyclic Amines (


 vs. 

) Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Executive Summary: The Piperidine Challenge

In drug discovery, the piperidine moiety is a privileged scaffold, appearing in blockbusters from Fentanyl to Donepezil. A frequent synthetic bottleneck involves distinguishing the secondary amine precursor (e.g., N-desmethyl) from the tertiary amine product (e.g., N-alkylated) during reductive amination or deprotection steps.

Because these species often possess similar


 values on silica gel due to tailing effects, UV detection (

) is insufficient if the alkyl chain lacks a chromophore. This guide outlines a chemoselective staining architecture to unambiguously differentiate secondary (

) and tertiary (

) piperidines using specific chromogenic reactions.

Mechanistic Foundations

To select the right stain, one must understand the specific chemical reactivity of the nitrogen lone pair and the N-H bond availability.

A. Ninhydrin: The N-H Requirement

Ninhydrin is an oxidative deamination reagent. It requires a free N-H bond to initiate the formation of the Schiff base intermediate.

  • Secondary Amines (Piperidine): Possess one N-H bond. They react to form an iminium salt .[1] Unlike primary amines which form the deep blue "Ruhemann’s Purple," cyclic secondary amines typically yield yellow, orange, or reddish-brown spots.

  • Tertiary Amines: Lack an N-H bond. They cannot form the Schiff base intermediate. Consequently, they are Ninhydrin silent (or extremely faint/slow).

B. Dragendorff’s Reagent: The Heavy Metal Ion-Pair

This reagent relies on the Lewis basicity of the nitrogen, not the presence of protons.

  • Mechanism: The reagent contains potassium tetraiodobismuthate (

    
    ). In acidic media, the tertiary amine is protonated (
    
    
    
    ) and forms an insoluble, colored ion-pair complex with the anionic metal cluster:
    
    
    .[2]
  • Selectivity: While secondary amines can react, the sensitivity is significantly higher for tertiary amines and quaternary ammonium salts due to the stability and solubility profile of the resulting complex.

C. Chloranil: The Charge-Transfer Specialist

Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) acts as a


-acceptor.
  • Secondary Amines: React rapidly to form a charge-transfer complex or substitution product (dialkylaminovinylquinone), often yielding blue/green pigments (especially in the presence of acetaldehyde).

  • Tertiary Amines: Steric bulk and lack of transferable protons generally prevent the formation of stable colored complexes on the TLC timescale.

Strategic Workflow: The "Split-Plate" Protocol

Do not rely on a single stain. The most robust method for piperidine differentiation is the Split-Plate Strategy .

StainLogic cluster_0 Path A: N-H Detection cluster_1 Path B: Ion-Pairing Start TLC Plate Developed Split Split Plate / Dual Spotting Start->Split Ninhydrin Stain: Ninhydrin (Heat Required) Split->Ninhydrin Dragendorff Stain: Dragendorff (No Heat) Split->Dragendorff ResultNinPos Yellow/Orange Spot Ninhydrin->ResultNinPos Reaction ResultNinNeg No Spot / Faint Ninhydrin->ResultNinNeg No Reaction ConclusionSec Secondary Amine (Piperidine Core) ResultNinPos->ConclusionSec Confirms ResultDragPos Orange/Red Spot Dragendorff->ResultDragPos Strong Reaction ResultDragNeg No Spot Dragendorff->ResultDragNeg Weak/No Reaction ConclusionTert Tertiary Amine (N-Alkylated) ResultDragPos->ConclusionTert Confirms

Figure 1: Decision logic for differentiating amine substitution patterns.

Experimental Protocols

Reagent A: Ninhydrin (The Detector)

Best for: Confirming the presence of the starting material (secondary amine).

  • Preparation:

    • Dissolve

      
       Ninhydrin in 
      
      
      
      of
      
      
      -butanol.
    • Add

      
       of Acetic Acid (catalyzes the Schiff base formation).
      
    • Shelf Life: Stable for months if stored in the dark.

  • Application:

    • Dip the dried TLC plate.

    • CRITICAL: Heat is required.[3] Use a heat gun at

      
       until spots appear.
      
    • Observation: Secondary piperidines typically appear as yellow/orange spots. Primary amines (if present) will be purple.[4]

Reagent B: Dragendorff’s Reagent (The Detector)

Best for: Confirming the product (tertiary amine). This is a "Munier modification" which is more stable.

  • Preparation:

    • Solution A: Dissolve

      
       Bismuth Subnitrate and 
      
      
      
      Tartaric Acid in
      
      
      water.
    • Solution B: Dissolve

      
       Potassium Iodide (KI) in 
      
      
      
      water.
    • Working Solution: Mix

      
       Solution A + 
      
      
      
      Solution B +
      
      
      Tartaric Acid +
      
      
      water.
  • Application:

    • Dip or spray the plate.[3][5][6]

    • CRITICAL: Do NOT heat. Heating degrades the complex and darkens the background.

    • Observation: Tertiary amines appear immediately as bright orange/red spots on a yellow background.

Reagent C: Chloranil-Acetaldehyde (The Tie-Breaker)

Best for: Cases where Ninhydrin is ambiguous (e.g., steric hindrance).

  • Preparation:

    • Solution 1: 2% Chloranil in DMF.[7][8]

    • Solution 2: 2% Acetaldehyde in DMF.[7][8]

  • Application:

    • Mix equal volumes of Sol 1 and Sol 2 immediately before use.

    • Dip plate. Allow to stand at room temperature for 5 minutes.

  • Observation: Secondary amines turn blue/green . Tertiary amines remain colorless.

Comparative Data Matrix

The following table summarizes the expected visual results for a standard piperidine scaffold.

FeatureNinhydrin Dragendorff Iodine (

)
Chloranil
Target Moiety N-H bond (

)
Lewis Basic Nitrogen (

)
Universal (Lipophilic)Free N-H (

)

Piperidine
Positive (Yellow/Orange)Weak/Faint OrangePositive (Brown)Positive (Blue/Green)

Piperidine
Negative (Colorless)Strong Positive (Orange/Red)Positive (Brown)Negative
Heat Required? Yes (High)NO (Destructive)NoNo
Reversibility IrreversibleIrreversibleReversibleIrreversible
Limit of Detection




Troubleshooting & Interferences
  • Acidic Eluents: If your TLC mobile phase contains high concentrations of acid (e.g., acetic acid, formic acid), Dragendorff's sensitivity decreases because the equilibrium shifts. Dry the plate thoroughly to remove volatile acids before staining.

  • Triethylamine (TEA): If you use TEA in your mobile phase to prevent tailing, you must dry the plate completely (heat gun or vacuum) before using Dragendorff. Residual TEA will stain the entire plate orange, masking your product.

  • Ninhydrin False Negatives: Sterically hindered secondary amines (e.g., 2,2,6,6-tetramethylpiperidine) may react very slowly with Ninhydrin. In this case, Chloranil is the superior choice.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for Ninhydrin and Iodine protocols).
  • Merck KGaA. Dyeing Reagents for Thin Layer Chromatography; E. Merck: Darmstadt, Germany.

  • Friedman, M. Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Biomedical Sciences. J. Agric. Food Chem.2004 , 52, 385–406.[3]

  • Lough, W. J.; Wainer, I. W.High Performance Liquid Chromatography: Fundamental Principles and Practice; Blackie Academic & Professional: Glasgow, 1996. (Discusses Dragendorff ion-pairing mechanisms).
  • ChemicalBook. Ninhydrin Reaction and Mechanism.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.